(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Description
Properties
IUPAC Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NO.C2H2O4/c2*1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h2*4-6H,1-3H2;(H,3,4)(H,5,6)/t2*4-,5-;/m00./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNAVAMSHBSLQ-WFGSYIHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CO2.C1[C@H]2CN[C@@H]1CO2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions are mild and can be optimized for various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and catalyst loading.
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is utilized in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. Its structure allows for the modification of pharmacophores to enhance biological activity and selectivity.
- Case Study : A study by Garsi et al. (2022) explored the use of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane as a scaffold for developing γ-amino acid analogs, which showed promising results in modulating receptor activity in neurological pathways .
Synthetic Intermediates
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane serves as a crucial intermediate in the synthesis of various heterocyclic compounds.
- Example : It has been used in reactions involving N-heterocycles to create diverse derivatives with potential applications in drug discovery and materials science .
Agrochemical Applications
The compound's ability to act as a precursor for agrochemical formulations has been noted, particularly in creating herbicides and insecticides that are more effective and environmentally friendly.
- Research Insight : The unique bicyclic structure enhances the stability and efficacy of agrochemical products, making them more viable for agricultural applications .
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Pharmaceutical | Synthesis of γ-amino acid analogs | Garsi et al., 2022 |
| Organic Synthesis | Intermediate for N-heterocycle derivatives | Zhang et al., 2014 |
| Agrochemicals | Precursor for eco-friendly herbicides | MSE Supplies |
Mechanism of Action
The mechanism of action of (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Chemical Structure and Properties
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a bicyclic morpholine derivative featuring a fused oxa-aza ring system. The hemioxalate salt (oxalate:amine stoichiometry of 1:2) enhances solubility and stability compared to the free base. Key properties include:
- Molecular formula : C₁₂H₂₀N₂O₆ (for oxalate 2:1 salt) .
- Molecular weight : 288.30 g/mol .
- Stereochemistry : The (1S,4S) configuration imposes conformational rigidity, critical for binding interactions in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
Salt Forms and Physicochemical Properties
Key Observations :
Key Observations :
Biological Activity
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused bicyclic ring system, which contributes to its reactivity and interaction with biological targets.
The compound has a molecular formula of and a molecular weight of 135.59 g/mol. Its structure consists of a bicyclic framework that incorporates both nitrogen and oxygen atoms, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 135.59 g/mol |
| CAS Number | 31560-06-2 |
| Appearance | White to off-white solid |
| Purity | ≥98% (NMR) |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
Neuropharmacological Effects
Studies have shown that derivatives of this compound can act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For instance, Garsi et al. (2022) demonstrated that specific derivatives could modulate receptor activity, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies indicate that (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane may possess antimicrobial properties. Research has highlighted its effectiveness against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Case Studies
Several case studies have explored the synthesis and application of this compound in drug development:
- Synthesis of γ-Amino Acid Analogues : Garsi et al. synthesized backbone-constrained γ-amino acid analogues using this bicyclic compound as a precursor, highlighting its versatility in creating biologically relevant molecules .
- Antidepressant Activity : A study investigated the effects of modified (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane derivatives on animal models of depression, showing promising results in enhancing serotonin levels and improving behavioral outcomes .
- Antimicrobial Testing : A series of tests conducted on various derivatives demonstrated significant activity against Gram-positive bacteria, suggesting the need for further exploration into its mechanism of action and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, and how do they compare in efficiency?
- Answer: Two primary routes are documented:
- Portoghese’s method involves sequential benzoylation, methyl esterification, tosylation, reduction, and hydrogenolysis, achieving an overall yield of ~70% over seven steps .
- Improved synthesis from trans-4-hydroxy-L-proline uses Cbz protection, tosylation, borohydride reduction, and catalytic hydrogenation, achieving 86–100% yields per step with fewer intermediates .
Q. How is stereochemical purity ensured during synthesis?
- Answer: Chiral starting materials (e.g., trans-4-hydroxy-L-proline) and stereospecific reagents (e.g., NaBH₄ for selective reduction) preserve configuration. Optical rotation ([α]²⁰D = -21.3°) and HRMS validate enantiopurity .
- Troubleshooting Tip: Monitor intermediates via chiral HPLC if unexpected optical activity deviations occur.
Q. What purification techniques are recommended for isolating the final compound?
- Answer: Flash column chromatography (30–50% ethyl acetate in petroleum ether) effectively separates intermediates, while catalytic hydrogenation (10% Pd/C, H₂) removes protecting groups without racemization .
Advanced Research Questions
Q. How can reaction yields be optimized for the hydrogenolysis step in the improved synthesis?
- Answer: Key factors include:
- Catalyst loading: 10% Pd/C at 5–10 wt% substrate ratio.
- Solvent choice: Methanol ensures solubility and prevents side reactions.
- Pressure control: Atmospheric H₂ pressure avoids over-reduction .
- Data Contradiction Note: Higher Pd/C ratios (>15%) may accelerate reaction but risk colloidal Pd formation, reducing yield.
Q. What analytical methods resolve discrepancies in intermediate characterization?
- Answer: Combine:
- HRMS for exact mass confirmation (e.g., m/z 234.1125 for intermediate 14 ).
- ¹H/¹³C NMR to verify bicyclic structure and substituent integration.
- Polarimetry to detect racemization (critical for pharmacological activity).
Q. How does the hemioxalate salt form influence stability and bioavailability?
- Answer: Hemioxalate formation (via oxalic acid) improves crystallinity and solubility. Stability studies (TGA/DSC) show decomposition >150°C, suitable for storage at RT. Comparative dissolution assays (e.g., phosphate buffer vs. simulated gastric fluid) can assess bioavailability .
Q. What strategies mitigate side reactions during tosylation (Step iii, Scheme 2)?
- Answer:
- Temperature control: Maintain 0°C during TsCl addition to suppress sulfonate ester formation.
- Base selection: Et₃N over pyridine reduces nucleophilic interference.
- Workup: Quench with Na₂CO₃ to hydrolyze excess TsCl .
Methodological Tables
Table 1. Key Reaction Conditions from Improved Synthesis
| Step | Reagents/Conditions | Yield | Critical Parameter |
|---|---|---|---|
| i | NaOH, CbzCl, H₂O, 0°C → rt, 5 h | 91% | pH control (9–10) |
| iv | NaBH₄, EtOH/THF, 0°C → rt, 16 h | 100% | Slow borohydride addition |
| vi | 10% Pd/C, H₂, MeOH, 4 h | 100% | Catalyst activation (pre-reduced) |
Table 2. Analytical Characterization Data
| Intermediate | HRMS (ESI-TOF+) | [α]²⁰D (c, solvent) | Purity (HPLC) |
|---|---|---|---|
| 14 | 234.1125 [M+H]⁺ | -21.3 (1.6, CHCl₃) | >99% |
| 1 (final) | 116.0943 [M+H]⁺ | -18.9 (1.0, H₂O) | >98% |
Research Applications
Q. What catalytic or pharmacological roles are explored for this bicyclic scaffold?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
